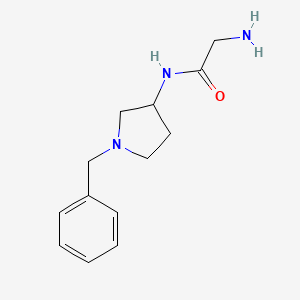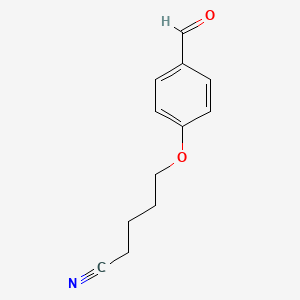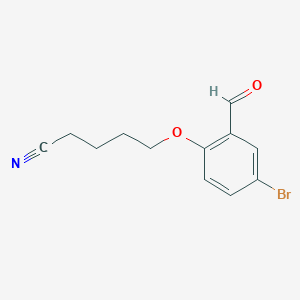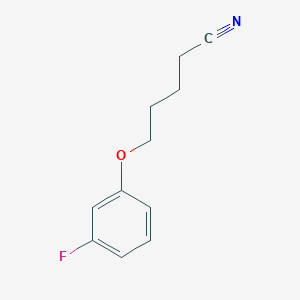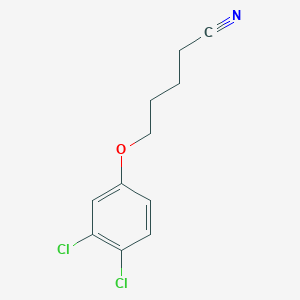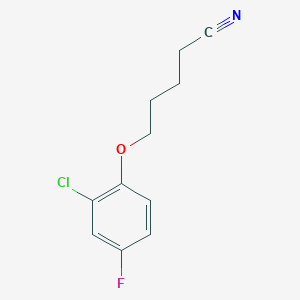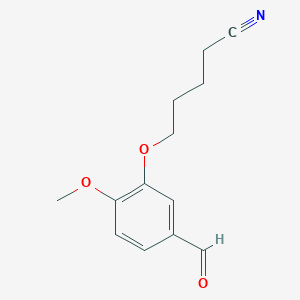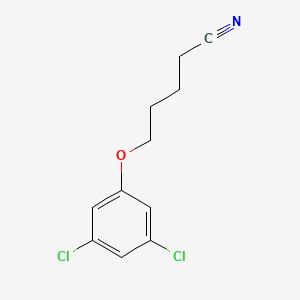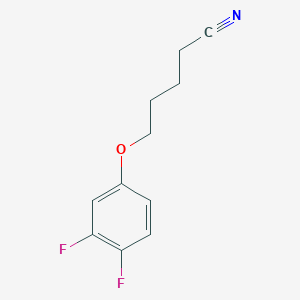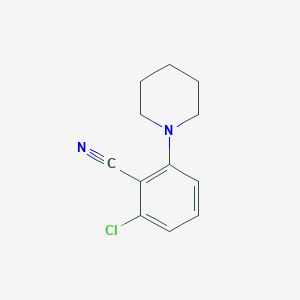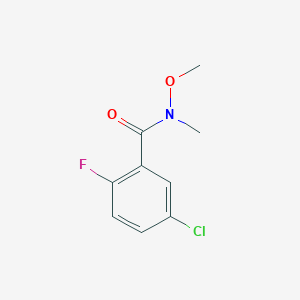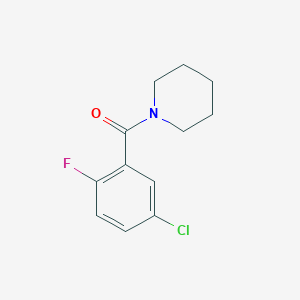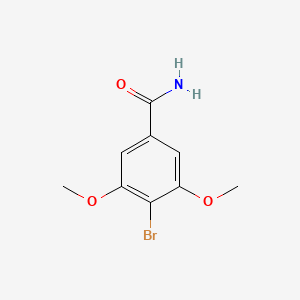
4-Bromo-3,5-dimethoxybenzamide
描述
4-Bromo-3,5-dimethoxybenzamide is an organic compound with the molecular formula C9H10BrNO3. It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzamide core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethoxybenzamide typically involves the bromination of 3,5-dimethoxybenzoic acid followed by amidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The amidation step involves the reaction of the brominated intermediate with ammonia or an amine under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety .
化学反应分析
Types of Reactions: 4-Bromo-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions include various substituted benzamides and their corresponding oxidized or reduced forms .
科学研究应用
4-Bromo-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel inhibitors for fibroblast growth factor receptor-1 (FGFR1), which is a target for cancer therapy.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a tool compound in studying the biological pathways involving FGFR1 and related proteins.
作用机制
The mechanism of action of 4-Bromo-3,5-dimethoxybenzamide involves its interaction with molecular targets such as FGFR1. The compound binds to the receptor, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms multiple hydrogen bonds with the receptor, enhancing its binding affinity .
相似化合物的比较
- 4-Bromo-3,5-dimethylbenzaldehyde
- 4-Bromo-2,5-dimethoxyamphetamine
- 4-Bromo-3,5-dimethoxyphenylacetic acid
Comparison: Compared to these similar compounds, 4-Bromo-3,5-dimethoxybenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. For instance, while 4-Bromo-2,5-dimethoxyamphetamine is primarily known for its psychoactive properties, this compound is more relevant in medicinal chemistry for its role as an FGFR1 inhibitor .
属性
IUPAC Name |
4-bromo-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKQQRHOZQCRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
